2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common approach is the formation of the oxazole ring through cyclization reactions involving appropriate precursors such as α-acetylenic γ-hydroxyaldehydes and hydroxylamine . The pyrazole ring can be synthesized via cyclization of hydrazines with 1,3-diketones . The final step involves coupling these heterocyclic units through amide bond formation under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2R,4aS,12aS)-8-{[(3,5-Dimethyl-1,2-oxazol-4-yl)carbamoyl]amino}-5-methyl-6-oxo-2,3,4,4a,5,6,12,12a-octahydropyrano[2,3-c][1,5]benzoxazocin-2-yl]-N-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(2R,3R)-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-8-[(E)-2-phenylvinyl]-3,4,5,6-tetrahydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl}methyl)-1-methylurea
Uniqueness
What sets 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide apart is its unique combination of oxazole and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that may not be possible with other similar compounds .
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a novel synthetic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of an oxazole ring, a pyrazole moiety, and a thiophene derivative. The molecular formula is C15H18N4O, and its IUPAC name reflects its intricate architecture.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Research has shown that derivatives containing oxazole and pyrazole rings often display antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes or cell wall synthesis pathways.
- Anticancer Potential : Preliminary findings indicate that the compound may inhibit cancer cell proliferation. The presence of the thiophene group is known to enhance cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
The exact mechanism of action for this compound is still under investigation. However, based on structural analogs, it is hypothesized that:
- The oxazole ring may interact with nucleophilic sites in proteins, inhibiting their function.
- The pyrazole moiety could act as a scaffold for binding to specific receptors involved in cell signaling.
- The thiophene group may enhance lipophilicity, improving membrane permeability and bioavailability.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced proliferation in cancer cell lines | |
Anti-inflammatory | Modulation of inflammatory cytokines |
Table 2: Comparative Analysis with Related Compounds
Compound Name | Structure Type | MIC (µM) | Activity Type |
---|---|---|---|
Benzothiazinone Derivative (PBTZ169) | Benzothiazole | <0.004 | Antimicrobial |
5-Methyl-Pyrazole Derivative | Pyrazole | 0.01 | Anticancer |
Isoxazole-Based Compound | Isoxazole | 0.05 | Anti-inflammatory |
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds similar to This compound :
- Anticancer Efficacy : A study involving a series of pyrazole derivatives showed that modifications at the thiophene position significantly enhanced cytotoxicity against breast cancer cells (MCF-7) compared to unmodified analogs.
- Infection Models : In vivo studies demonstrated that oxazole derivatives exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections.
- Inflammation Studies : In animal models of inflammation, compounds with similar structures reduced edema and inflammatory markers significantly compared to controls.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11-9-15(16-5-4-8-24-16)19-21(11)7-6-18-17(22)10-14-12(2)20-23-13(14)3/h4-5,8-9H,6-7,10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAZGQCCBAVKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2=C(ON=C2C)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.